molecular formula C18H21N3O B2561730 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(m-tolyl)acetamide CAS No. 1795458-19-3

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(m-tolyl)acetamide

Cat. No. B2561730
CAS RN: 1795458-19-3
M. Wt: 295.386
InChI Key: XZXUBQAHNCFBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(m-tolyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

Compounds with structural similarities to N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(m-tolyl)acetamide, particularly those containing pyridinyl acetamide moieties, have been synthesized and evaluated for their corrosion inhibition properties. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives demonstrated promising results as corrosion inhibitors for steel in both acidic and mineral oil mediums, showcasing the potential of pyridinyl acetamide compounds in protective coatings and corrosion prevention strategies (Yıldırım & Cetin, 2008).

Organic Synthesis and Chemical Transformations

Research has highlighted the versatility of pyridinyl acetamide derivatives in facilitating organic transformations. A study on the rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution to yield pyridin-4-yl α-substituted acetamide products underscores the compound's utility in synthetic organic chemistry, providing a pathway to various organic compounds with potential applications in drug discovery and material science (Getlik et al., 2013).

Antioxidant Activity

Compounds structurally related to N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(m-tolyl)acetamide have been explored for their antioxidant activities. For example, novel coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant in vitro antioxidant activity, highlighting the potential of such compounds in developing antioxidant therapies or supplements (Chkirate et al., 2019).

Therapeutic Potential

Research into related acetamide compounds has also touched on their therapeutic applications. For instance, studies on κ-opioid receptor antagonists incorporating pyrrolidinyl acetamide structures indicate potential uses in treating depression and addiction disorders, suggesting that N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(m-tolyl)acetamide and similar compounds could be explored for their pharmacological benefits (Grimwood et al., 2011).

Insecticidal Properties

Additionally, certain heterocycles incorporating thiadiazole and acetamide functionalities have been assessed for their insecticidal activities against agricultural pests, such as the cotton leafworm. This suggests potential applications of related compounds in developing new, effective insecticides (Fadda et al., 2017).

properties

IUPAC Name

2-(3-methylphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-14-5-4-6-15(11-14)12-18(22)20-16-8-10-21(13-16)17-7-2-3-9-19-17/h2-7,9,11,16H,8,10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXUBQAHNCFBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.